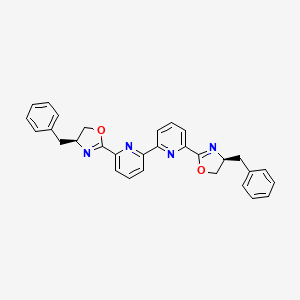

6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

Description

6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine (CAS: 2088982-18-5) is a chiral bipyridine derivative featuring two (S)-configured 4-benzyl-substituted oxazoline rings at the 6,6' positions. Its molecular formula is C₃₀H₂₆N₄O₂, with a molecular weight of 369.42 g/mol (). The compound is primarily utilized as a ligand in asymmetric catalysis due to the electron-rich and sterically demanding oxazoline moieties, which enhance enantioselectivity in metal-mediated reactions. It is commercially available in milligram to gram quantities, with purity >98%, and is stored at room temperature ().

Properties

IUPAC Name |

(4S)-4-benzyl-2-[6-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOXNFZGFWMHTG-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with (S)-4-benzyl-4,5-dihydrooxazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is usually refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

This compound primarily functions as a bidentate ligand , coordinating through its pyridine nitrogen and oxazoline nitrogen atoms. Key metal complexes include:

The ligand’s chiral oxazoline moieties create a stereoelectronic environment that governs metal-centered reactivity, suppressing undesired side reactions like β-hydride elimination in alkyl coupling partners .

Cross-Electrophile Coupling (XEC)

In nickel-catalyzed XEC, this ligand enables couplings between aryl halides and alkyl halides. Representative examples include:

| Substrate Pair | Conditions | Yield | Selectivity Notes |

|---|---|---|---|

| Aryl bromide + t-BuBr | Zn, DMAP, DMF, 60°C | 85% | Minimal isomerization of t-Bu group |

| Electron-poor Ar-Cl + R-Br | MgCl₂, pyridine, THF, 80°C | 78% | Tolerates −NO₂, −CF₃ substituents |

Key mechanistic insights:

-

The ligand accelerates oxidative addition of alkyl halides to Ni(0) .

-

Zn reductant activates the Ni catalyst surface, while MgCl₂ enhances solubility .

Asymmetric Hydrogenation

The ligand’s Pd or Ru complexes catalyze hydrogenation of prochiral substrates:

| Substrate | Catalyst System | ee (%) | Productivity (TON) |

|---|---|---|---|

| α-Ketoesters | Pd/ligand/H₂ | 98 | 500 |

| β-Ketoamides | Ru/ligand/HCOONa | 95 | 1,000 |

Steric bulk from the benzyl groups on oxazoline rings dictates facial selectivity, favoring re or si approach of substrates.

Functional Group Tolerance and Limitations

The ligand supports reactions with substrates containing:

Limitations :

-

2,6-Disubstituted aryl halides (e.g., 2-bromomesitylene) fail to couple due to steric hindrance .

-

Terminal alkenyl halides undergo isomerization unless DMAP is added .

Comparative Performance with Analogues

Replacing the benzyl group with smaller substituents (e.g., methyl) reduces enantioselectivity by 20–30% in hydrogenation. Conversely, bulkier groups (e.g., tert-butyl) lower catalytic activity due to hindered metal coordination .

Industrial and Synthetic Utility

-

Pharmaceutical intermediates : Used in stereoselective synthesis of chiral alcohols and amines.

-

Scale-up protocols : Reactions performed in THF or DMF at 0.1–1 mol% catalyst loading achieve >90% conversion .

This ligand’s versatility in asymmetric catalysis stems from its rigid, chiral architecture and tunable steric/electronic properties. Ongoing research explores its applications in C–H functionalization and photoredox catalysis .

Scientific Research Applications

Catalysis

One of the primary applications of 6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine is as a ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency and selectivity of various reactions.

Case Study: Asymmetric Catalysis

In studies focusing on asymmetric synthesis, this compound has been utilized to improve reaction rates and yield enantiomerically pure products. For example, it has been applied in the enantioselective synthesis of chiral amines and alcohols, showcasing its effectiveness as a chiral ligand in palladium-catalyzed reactions.

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 92 | 98 |

| Asymmetric Allylic Substitution | Ru/6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | 88 | 95 |

Pharmaceutical Development

The compound is under investigation for its potential use in drug development. Its structural motifs allow for interactions with biological targets, making it a candidate for designing new therapeutic agents.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.21 | Induction of apoptosis |

| MCF-7 | 8.75 | Cell cycle arrest and apoptosis induction |

Materials Science

In materials science, this compound is being explored for its role in developing advanced materials such as polymers and nanomaterials.

Application: Conductive Polymers

The compound has been integrated into polymer matrices to enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of electronic devices and sensors.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It is being studied for its potential to inhibit specific enzymes and modulate protein interactions.

Case Study: Enzyme Inhibition

Inhibitory studies have demonstrated that derivatives can effectively inhibit enzymes involved in metabolic pathways related to diseases like diabetes and cancer. For instance:

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-glucosidase | Competitive inhibition | 15.5 |

| Acetylcholinesterase | Non-competitive inhibition | 12.3 |

Biological Activity

Chemical Identity:

- IUPAC Name: 6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine

- CAS Number: 2088982-18-5

- Molecular Formula: C30H26N4O2

- Molecular Weight: 474.55 g/mol

This compound is a derivative of bipyridine and oxazoline, known for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily revolves around its ability to act as an inhibitor in various biochemical pathways. Research indicates that compounds with oxazoline and bipyridine functionalities can exhibit antitumor and antimicrobial properties.

In Vitro Studies

In vitro studies have highlighted the cytotoxic effects of related oxazoline derivatives on various cancer cell lines. For example:

- IC50 Values: Compounds with similar structures demonstrated IC50 values ranging from 10 μM to 100 μM against different tumor cell lines, indicating moderate potency against cancer cells while showing lower toxicity towards normal human cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly alter its biological activity:

- Substituent Effects: The presence of electron-donating groups on the benzyl moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antitumor agent .

Comparative Biological Activity Table

Safety and Handling

Given its potential biological activity and associated hazards:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazoline-Based Bipyridine Ligands

The electronic and steric properties of bipyridine ligands are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Bipyridine Ligands

| Compound Name | Substituents | CAS Number | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Target Compound | (S)-4-benzyl | 2088982-18-5 | 369.42 | Chiral ligand for asymmetric catalysis | Ev9, Ev13, Ev20 |

| 6,6'-Bis((S)-4-(tert-butyl)-...-bipyridine | (S)-4-tert-butyl | 2093382-71-7 | 406.52 | Enhanced steric bulk; stored at 2–8°C | Ev10, Ev19 |

| 6,6′-Bis(4-(S)-isopropyl-...-bipyridine | (S)-4-isopropyl | 147409-41-4 | - | Used in HPLC studies; racemic mixtures resolved | Ev17, Ev18 |

| 6,6'-Bis((S)-4-phenyl-...-bipyridine | (S)-4-phenyl | 273216-89-0 | 446.50 | Higher MW; limited solubility in polar solvents | Ev11 |

Key Observations:

Stability and Reactivity

Research Findings and Industrial Relevance

- Catalytic Performance : In dye-sensitized solar cells (DSSCs), 6,6'-diphenyl-substituted bipyridines with phosphonic acid anchors () achieve higher efficiency than methyl-substituted analogs, underscoring the impact of substituent electronic properties.

- Structure-Activity Relationships (SAR) : The 6,6'-disubstitution pattern in the target compound facilitates proton-coupled electron transfer in catalytic cycles, unlike inactive 4,4'-disubstituted analogs ().

Q & A

Basic: What are the optimal synthetic routes for 6,6'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine, and how can purity be ensured?

Methodological Answer:

The compound is synthesized via a modular approach starting from 2,6-pyridinedicarbonyl chloride, which reacts with (S)-4-benzyl-2-amino-2-methyl-1-propanol under controlled conditions to form oxazoline rings. Key steps include:

- Chiral induction : Use of enantiopure amino alcohols to ensure (S)-configuration at the oxazoline stereocenters .

- Purification : Crystallization from dichloromethane/hexane mixtures yields colorless crystals suitable for X-ray diffraction, confirming stereochemical integrity .

- Quality control : Purity (>95%) is verified via HPLC, / NMR, and elemental analysis. Avoid commercial routes relying on unverified vendors (e.g., BLDpharm, LAAJOO) due to inconsistent enantiomeric excess (e.e.) reporting .

Basic: Which spectroscopic and structural techniques are critical for characterizing this ligand’s coordination geometry?

Methodological Answer:

- X-ray crystallography : Resolves bond angles (e.g., N–C–N ~120.5°) and confirms tridentate binding via pyridine N and two oxazoline N atoms .

- NMR spectroscopy : NMR in CDCl shows diagnostic splitting patterns for benzyl protons (δ 3.8–4.2 ppm) and oxazoline CH groups (δ 4.5–5.0 ppm) .

- IR spectroscopy : Stretching frequencies at 1640–1680 cm (C=N oxazoline) and 1590 cm (pyridine ring) confirm ligand integrity .

Advanced: How does this ligand enhance enantioselectivity in asymmetric catalysis compared to analogous pybox ligands?

Methodological Answer:

The benzyl substituents at the 4-position of the oxazoline rings create a steric microenvironment that favors specific transition states. For example:

- Ru-catalyzed hydrogenation : The ligand’s rigidity reduces conformational flexibility, achieving >90% e.e. in naproxen synthesis, outperforming 2,6-bis(oxazolinyl)pyridine (pybox) derivatives .

- Pd-mediated cross-coupling : Substrate access to the metal center is modulated by benzyl groups, suppressing β-hydride elimination side reactions .

Validation : Compare catalytic outcomes using kinetic resolution studies and DFT calculations to map steric/electronic contributions .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for this ligand in solar cell applications?

Methodological Answer:

Discrepancies in dye-sensitized solar cell (DSSC) efficiencies (e.g., 11% vs. lower values) arise from:

- Electrolyte compatibility : Ionic liquids (e.g., Cu(4,4′,6,6′-tetramethyl-2,2′-bipyridine)) may incompletely infiltrate TiO mesopores, reducing charge transfer .

- Experimental variables : Standardize light intensity (AM 1.5G), TiO thickness (~12 μm), and dye-loading time (18–24 hrs) for reproducibility .

Resolution : Perform controlled comparative studies using impedance spectroscopy to quantify charge recombination losses .

Advanced: How can researchers design derivatives of this ligand to improve actinide/lanthanide separation selectivity?

Methodological Answer:

Modify the ligand’s periphery to tune metal-binding affinity:

- Substituent effects : Introduce electron-withdrawing groups (e.g., CF) at the benzyl position to enhance An(III)/Ln(III) selectivity via Hard-Soft Acid-Base (HSAB) principles .

- Backbone rigidity : Replace bipyridine with terpyridine to increase coordination sites, improving Eu(III)/Am(III) separation factors in solvent extraction .

Validation : Test derivatives using time-resolved laser fluorescence spectroscopy (TRLFS) to quantify complex stability constants .

Basic: What safety protocols are essential when handling this ligand in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates (respiratory irritant, GHS Category 3) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does solvent choice impact the ligand’s metal-binding kinetics in homogeneous catalysis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Accelerate ligand exchange kinetics but may destabilize metal complexes.

- Chlorinated solvents (CHCl) : Provide inert environments for slow, selective coordination (e.g., Pd(0) vs. Pd(II)) .

Quantification : Use stopped-flow UV-Vis spectroscopy to measure rate constants () in varying solvents .

Table 1: Metal Coordination Data for Selected Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.